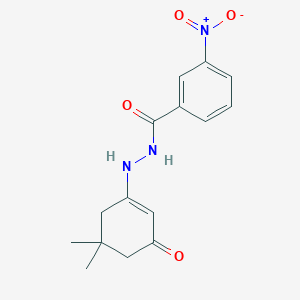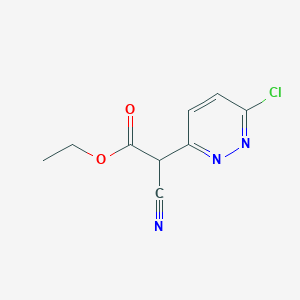![molecular formula C24H16F8N2O4 B274288 N1,N4-BIS[4-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]BENZENE-1,4-DICARBOXAMIDE](/img/structure/B274288.png)
N1,N4-BIS[4-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]BENZENE-1,4-DICARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]terephthalamide is a synthetic organic compound characterized by the presence of two 1,1,2,2-tetrafluoroethoxy groups attached to a phenyl ring, which is further connected to a terephthalamide core. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]terephthalamide typically involves the reaction of 4-(1,1,2,2-tetrafluoroethoxy)aniline with terephthaloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of N,N’-bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]terephthalamide follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process involves stringent control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions
N,N’-bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]terephthalamide undergoes various chemical reactions, including:
Substitution Reactions: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) can be used.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the phenyl rings would yield nitro derivatives, while halogenation would produce halogenated derivatives.
科学的研究の応用
N,N’-bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]terephthalamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the production of high-performance coatings and as a component in specialty chemicals.
作用機序
The mechanism of action of N,N’-bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]terephthalamide involves its interaction with specific molecular targets, depending on its application. In biochemical assays, it may act as a ligand binding to proteins or enzymes, altering their activity. In drug delivery systems, it can enhance the solubility and stability of therapeutic agents, facilitating their delivery to target sites.
類似化合物との比較
Similar Compounds
- 1,2-bis(1,1,2,2-tetrafluoroethoxy)ethane
- 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline
Uniqueness
N,N’-bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]terephthalamide is unique due to its specific structural features, such as the presence of two 1,1,2,2-tetrafluoroethoxy groups and the terephthalamide core. These features confer distinct chemical properties, such as high thermal stability and resistance to chemical degradation, making it suitable for specialized applications.
特性
分子式 |
C24H16F8N2O4 |
|---|---|
分子量 |
548.4 g/mol |
IUPAC名 |
1-N,4-N-bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C24H16F8N2O4/c25-21(26)23(29,30)37-17-9-5-15(6-10-17)33-19(35)13-1-2-14(4-3-13)20(36)34-16-7-11-18(12-8-16)38-24(31,32)22(27)28/h1-12,21-22H,(H,33,35)(H,34,36) |
InChIキー |
NTEFXHRGADELAO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)OC(C(F)F)(F)F)C(=O)NC3=CC=C(C=C3)OC(C(F)F)(F)F |
正規SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)OC(C(F)F)(F)F)C(=O)NC3=CC=C(C=C3)OC(C(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(5Z)-3-methyl-5H-indeno[1,2-b]pyridin-5-ylidene]naphthalen-1-amine](/img/structure/B274207.png)
![N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(1H-indol-3-yl)acetohydrazide](/img/structure/B274209.png)




![ethyl (2Z)-2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B274223.png)
![N-(3-(methylsulfanyl)-1-{[2-(1-phenylethylidene)hydrazino]carbonyl}propyl)benzamide](/img/structure/B274225.png)
![ethyl 1,3-diethyl-2-[2-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-2,3-dihydro-1H-benzimidazole-5-carboxylate](/img/structure/B274230.png)
![1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone](/img/structure/B274231.png)

![3-butyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274234.png)
